

Applications of N,N-Dimethylpivalamide in Organic Synthesis: A Detailed Overview

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Compound of Interest

Compound Name: *N-Methyltrimethylacetamide*

Cat. No.: B1295385

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Introduction

The compound "**N-Methyltrimethylacetamide**" does not correspond to a standard chemical name. Based on the systematic nomenclature, the likely intended molecule is N,N-dimethylpivalamide. This compound is a sterically hindered tertiary amide derived from pivalic acid and dimethylamine. Its significant steric bulk, arising from the tert-butyl group adjacent to the carbonyl, is expected to influence its reactivity and physical properties. This document provides a comprehensive overview of the available information on N,N-dimethylpivalamide, and in light of the limited specific applications found in the literature, it also presents a detailed analysis of the closely related and widely used N,N-dialkylamide, N,N-dimethylacetamide (DMAc), as a practical reference for researchers.

Part 1: N,N-Dimethylpivalamide

Chemical Structure and Properties

N,N-Dimethylpivalamide is characterized by the following structure:

- Chemical Formula: $C_7H_{15}NO$
- Molecular Weight: 129.20 g/mol
- CAS Number: 24331-71-3
- Systematic IUPAC Name: N,N,2,2-tetramethylpropanamide

The presence of the bulky tert-butyl group renders the amide bond sterically hindered, which can decrease its susceptibility to nucleophilic attack and hydrolysis compared to less hindered amides. The two methyl groups on the nitrogen atom make it an aprotic polar solvent.

Physicochemical Properties of N,N-Dimethylpivalamide

A summary of the available quantitative data for N,N-dimethylpivalamide is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₅ NO	[1]
Molecular Weight	129.20 g/mol	[1]
CAS Number	24331-71-3	[1]
Boiling Point	75-76 °C at 13 mmHg	
Enthalpy of Formation (solid)	-341.2 ± 2.1 kJ/mol	[1]
Enthalpy of Combustion (solid)	-4557.1 ± 1.9 kJ/mol	[1]

Applications in Organic Synthesis

Despite its interesting structure, a comprehensive review of scientific literature reveals a notable lack of documented applications for N,N-dimethylpivalamide in organic synthesis. It is not commonly used as a solvent, reagent, or catalyst in reported synthetic methodologies. Its primary mention is in the context of physicochemical studies, such as the analysis of its ¹H NMR spectrum, which shows distinct signals for the N-methyl protons due to restricted rotation around the amide C-N bond.[2]

The limited utility of N,N-dimethylpivalamide in synthesis may be attributed to its steric hindrance, which could impede its ability to effectively solvate reactants and stabilize transition states. Furthermore, its synthesis from the sterically demanding pivaloyl chloride and dimethylamine may be less efficient than that of other common N,N-dialkylamides.

Synthesis of N,N-Dimethylpivalamide

A general protocol for the synthesis of N,N-dimethylpivalamide would involve the reaction of pivaloyl chloride with dimethylamine.

Experimental Protocol: Synthesis of N,N-Dimethylpivalamide

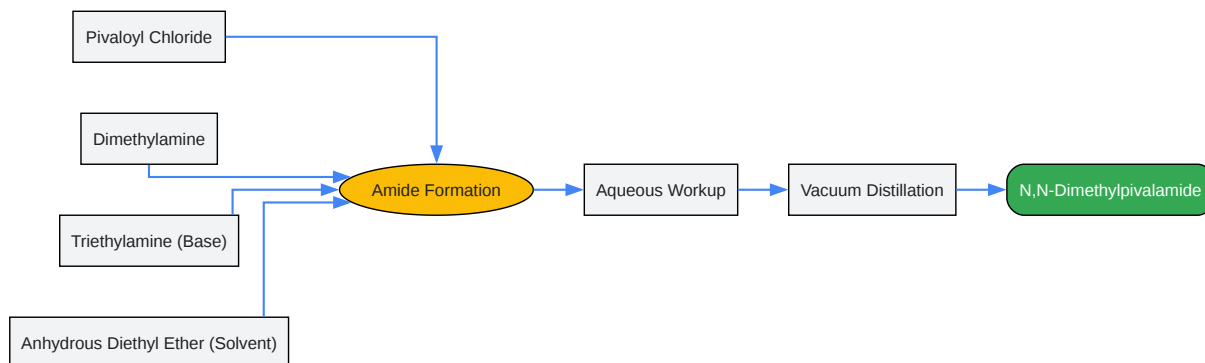
Materials:

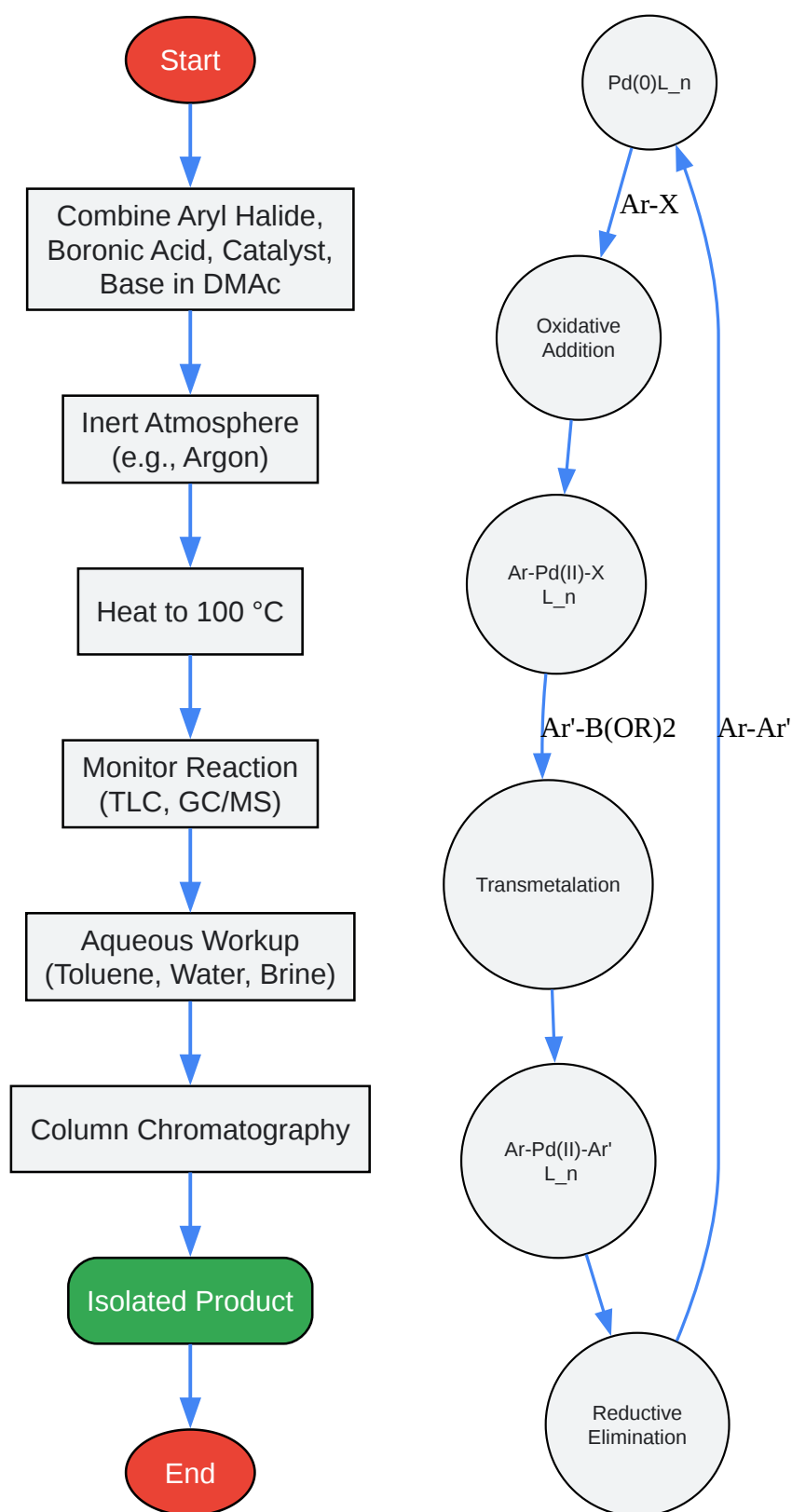
- Pivaloyl chloride
- Dimethylamine (2.0 M solution in THF)
- Triethylamine
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a stirred solution of dimethylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of pivaloyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Quench the reaction by the slow addition of water.
- Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to afford N,N-dimethylpivalamide.

Logical Relationship for Synthesis





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References

- 1. N,N-Dimethylpivalamide [webbook.nist.gov]
- 2. m.youtube.com [m.youtube.com]
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